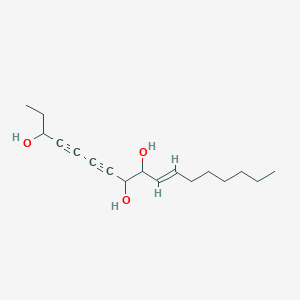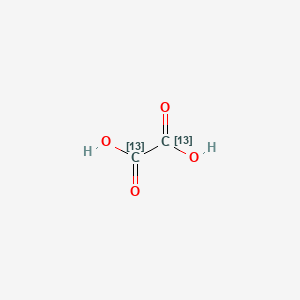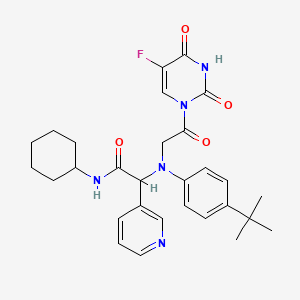
Isofalcarintriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isofalcarintriol, with the IUPAC name (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol, is a polyacetylene compound found in the root of carrots (Daucus carota) . This naturally occurring compound has garnered attention for its potential health benefits, including promoting longevity and improving mitochondrial health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isofalcarintriol can be synthesized through a modular asymmetric synthesis route. This involves the use of specific stereoisomers to achieve the desired configuration . The synthesis typically involves the following steps:
- Formation of the polyacetylene backbone.
- Introduction of hydroxyl groups at specific positions.
- Ensuring the correct stereochemistry through chiral catalysts.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of chiral catalysts and controlled reaction conditions are crucial for maintaining the compound’s integrity and activity .
Análisis De Reacciones Químicas
Types of Reactions: Isofalcarintriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its polyacetylene backbone.
Substitution: Hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Aplicaciones Científicas De Investigación
Isofalcarintriol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyacetylenes and their reactivity.
Biology: Investigated for its effects on cellular respiration and mitochondrial health.
Industry: Explored for its potential use in developing health supplements and functional foods.
Mecanismo De Acción
Isofalcarintriol exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Isofalcarintriol is unique among polyacetylenes due to its specific configuration and biological activity. Similar compounds include:
Falcarindiol: Another polyacetylene found in carrots, known for its cytotoxic and anti-inflammatory properties.
Falcarinol: A related compound with potential anticancer effects.
Uniqueness: this compound stands out due to its potent effects on mitochondrial health and longevity, making it a promising candidate for further research and therapeutic development .
Propiedades
Fórmula molecular |
C17H26O3 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(E)-heptadec-10-en-4,6-diyne-3,8,9-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+ |
Clave InChI |
IIHWCRGLLODDFQ-UKTHLTGXSA-N |
SMILES isomérico |
CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O |
SMILES canónico |
CCCCCCC=CC(C(C#CC#CC(CC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)




![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)

![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)



